3,5-Dimethyl-5-(4-(pentyloxy)phenyl)-2,4-imidazolidinedione
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Overview
Description
3,5-Dimethyl-5-(4-(pentyloxy)phenyl)-2,4-imidazolidinedione is an organic compound with a complex structure that includes both aromatic and heterocyclic elements
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-5-(4-(pentyloxy)phenyl)-2,4-imidazolidinedione typically involves the reaction of 4-(pentyloxy)benzaldehyde with 3,5-dimethylhydantoin under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the imidazolidinedione ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-5-(4-(pentyloxy)phenyl)-2,4-imidazolidinedione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic ring allows for electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3,5-Dimethyl-5-(4-(pentyloxy)phenyl)-2,4-imidazolidinedione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 3,5-Dimethyl-5-(4-(pentyloxy)phenyl)-2,4-imidazolidinedione exerts its effects depends on its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, influencing processes such as cell signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylphenol: Shares the dimethyl substitution on the aromatic ring but lacks the imidazolidinedione structure.
3,5-Dimethylpyrazole: Contains a similar heterocyclic ring but with different functional groups.
3,5-Dimethyl-5-octen-4-ol: Similar in having dimethyl groups but differs significantly in overall structure and properties.
Uniqueness
3,5-Dimethyl-5-(4-(pentyloxy)phenyl)-2,4-imidazolidinedione is unique due to its combination of aromatic and heterocyclic elements, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse applications, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
134721-61-2 |
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Molecular Formula |
C16H22N2O3 |
Molecular Weight |
290.36 g/mol |
IUPAC Name |
3,5-dimethyl-5-(4-pentoxyphenyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C16H22N2O3/c1-4-5-6-11-21-13-9-7-12(8-10-13)16(2)14(19)18(3)15(20)17-16/h7-10H,4-6,11H2,1-3H3,(H,17,20) |
InChI Key |
NWDDUYCKTWIEQL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)C)C |
Origin of Product |
United States |
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